N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a cyclopropyl group
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O3S/c1-2-22-12-5-6-13-15(9-12)24-17(19-13)20-7-8-23-14(10-20)16(21)18-11-3-4-11/h5-6,9,11,14H,2-4,7-8,10H2,1H3,(H,18,21) |
InChI Key |
PHPKDYWSDUVAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the morpholine and cyclopropyl groups. Common synthetic methods include:
Diazo-coupling: This reaction involves the coupling of a diazonium salt with an aromatic compound to form the benzothiazole ring.
Knoevenagel Condensation: This reaction is used to form carbon-carbon bonds between aldehydes or ketones and compounds containing active methylene groups.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to form the desired compound.
Microwave Irradiation: This method accelerates the reaction process and can be used for the synthesis of benzothiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods, optimized for yield and purity. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as tuberculosis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares the benzothiazole ring but lacks the morpholine and cyclopropyl groups.
2-mercaptobenzothiazole: Contains a thiol group instead of the morpholine and cyclopropyl groups.
6-ethoxy-1,3-benzothiazol-2-amine: Similar structure but lacks the morpholine and cyclopropyl groups.
Uniqueness
N-cyclopropyl-4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and cyclopropyl group distinguishes it from other benzothiazole derivatives and may enhance its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
